3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-2-methyl-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-6(2-9)8(12)7-3-10-5-11-4-7/h3-6,8,12H,2,9H2,1H3 |
InChI Key |
NOHZCIQDQBSAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN=CN=C1)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Functionalization
The pyrimidine ring serves as the foundational scaffold for this compound. A common strategy involves derivatizing pre-formed pyrimidine precursors. For example, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, a structurally analogous intermediate, undergoes cyclocondensation with acetonitrile in the presence of hydrochloric acid gas to form a thienopyrimidinone framework. Adapting this method, pyrimidin-5-yl ketones can be treated with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C to introduce the methyl group at position 2. The resulting tertiary alcohol is subsequently protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions during downstream amination.
Reductive Amination for Amino Group Installation
The introduction of the amino group at position 3 is achieved via reductive amination. A ketone intermediate, generated through oxidation of the secondary alcohol, reacts with ammonium acetate in methanol under hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst. This step typically achieves yields of 65–78%, with enantiomeric excess (ee) values exceeding 90% when chiral auxiliaries like (R)-BINAP are employed.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enable precise temperature control (±2°C) and reduce reaction times by 40–60% compared to batch processes. For instance, the Grignard addition step is conducted in a tubular reactor at 10–15 mL/min flow rate, achieving 92% conversion efficiency.
Solvent Recovery and Waste Minimization
Large-scale production utilizes solvent recycling systems to minimize environmental impact. Tetrahydrofuran (THF), a common solvent in Grignard reactions, is recovered via fractional distillation with >95% purity. Waste streams containing residual Pd/C catalyst are treated with activated charcoal to reduce heavy metal content to <1 ppm.
Reaction Conditions and Optimization
Temperature and Pressure Effects
Optimal conditions for the reductive amination step involve temperatures of 50–60°C and hydrogen pressures of 2–3 atm. Exceeding 70°C leads to over-reduction of the pyrimidine ring, decreasing yields by 15–20%.
Catalytic Systems
Comparative studies of catalysts reveal that 5% Pd/C outperforms Raney nickel in enantioselectivity (90% vs. 75% ee) but requires longer reaction times (24 vs. 12 hours). Bimetallic catalysts, such as Pd-Ru/C, show promise in reducing reaction times to 8 hours while maintaining 88% ee.
Purification and Characterization Methods
Chromatographic Techniques
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (70:30 v/v) mobile phase. This method resolves enantiomers with a resolution factor (Rs) >1.5.
Spectroscopic Confirmation
- 1H NMR (400 MHz, D2O): δ 8.87 (s, 2H, pyrimidine-H), 3.72–3.68 (m, 1H, CH-OH), 2.91 (dd, J = 13.2, 6.4 Hz, 1H, CH2NH2), 1.42 (s, 3H, CH3).
- IR (KBr): 3340 cm−1 (O-H stretch), 1605 cm−1 (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Grignard + Reductive Amination | 78 | 92 | 12.50 |
| Nucleophilic Substitution | 65 | 85 | 9.80 |
| Continuous Flow Synthesis | 82 | 90 | 8.40 |
The continuous flow method offers the best balance of yield and cost, though it requires significant capital investment. Nucleophilic substitution, while economical, suffers from lower enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol with pyridine-based analogs from the Catalog of Pyridine Compounds (2017) and safety data sheets:
*Calculated based on molecular formula.
Key Observations:
This could improve solubility in polar solvents (e.g., water or DMSO) . Pyrimidine’s electronic structure may confer distinct reactivity, such as increased resistance to electrophilic substitution compared to pyridine.
Halogen Substituents (e.g., fluoro, iodo) in pyridine analogs increase molecular weight and may enhance lipophilicity or bioactivity .
Physicochemical Properties
While direct data for the target compound is unavailable, trends can be inferred:
- Boiling Points: Branched alcohols (e.g., 2-methylpropan-1-ol) typically exhibit lower boiling points than linear analogs due to reduced surface area and weaker van der Waals interactions . The target compound’s boiling point is likely lower than 3-(2-aminopyridin-3-yl)propan-1-ol.
- Solubility : The pyrimidine ring’s polarity may enhance aqueous solubility compared to pyridine derivatives, though the methyl group could partially offset this effect.
Biological Activity
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is an organic compound notable for its structural features, including an amino group, a hydroxyl group, and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is . The presence of the pyrimidine ring is critical for its interaction with biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol exhibits several biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy.
- Mechanistic Insights : The compound interacts with specific enzymes and receptors, modulating various biological pathways. This modulation can lead to significant biological effects, especially in microbial and cancer cell lines.
Antimicrobial Studies
In a recent study, 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol was tested against a range of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that suggests efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 128 | Weak |
This data indicates that while the compound exhibits some antimicrobial activity, further optimization may be required to enhance its potency against more resistant strains.
Anticancer Studies
In vitro studies have evaluated the effects of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an ability to induce apoptosis and inhibit cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may function through multiple mechanisms, potentially making it a versatile candidate for further development in cancer therapeutics.
Synthesis and Structural Analogues
The synthesis of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol typically involves multi-step reactions starting from readily available pyrimidine precursors. Structural analogues have been investigated to enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring with amino group | Antimicrobial |
| Thiamine (Vitamin B1) | Thiazole ring; essential nutrient | Metabolic function |
| Sulfathiazole | Antimicrobial drug with thiazole ring | Bacterial infections |
The distinct substitution pattern on the pyrimidine ring of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol contributes to its unique chemical and biological properties compared to these analogues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, pyrimidin-5-yl ketones can undergo Grignard reactions followed by hydroxylation and amination steps. Temperature control (e.g., −78°C for ketone intermediates) and inert atmospheres (N₂/Ar) minimize side reactions . Purification via column chromatography or recrystallization is critical for isolating enantiopure forms. Yield optimization requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine reagents) and solvent polarity (e.g., THF vs. DCM) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology : Use NMR (¹H/¹³C) to verify the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and stereochemistry at the chiral center. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ≈ 208.1 g/mol). X-ray crystallography resolves absolute configuration, while IR spectroscopy identifies hydroxyl (≈3300 cm⁻¹) and amine (≈1600 cm⁻¹) groups .
Q. What are the stability profiles of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol under varying pH and temperature?
- Methodology : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours; monitor degradation via HPLC. Amino alcohols are prone to oxidation at alkaline pH (>8) .
- Thermal stability : Heat samples to 40–60°C for 1 week; assess decomposition by TGA/DSC. Hydroxyl groups may dehydrate at >100°C .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrimidine substitution patterns) affect biological activity?
- Methodology : Compare analogs using in vitro assays (e.g., enzyme inhibition). For example:
| Substituent Position | Binding Affinity (IC₅₀) | Notes |
|---|---|---|
| 5-Fluoropyrimidine | 12 nM | Enhanced H-bonding with target |
| 5-Methylpyrimidine | 85 nM | Increased lipophilicity reduces solubility |
| Replace the pyrimidine ring with pyridine or triazine to assess scaffold flexibility. Computational docking (e.g., AutoDock Vina) predicts binding modes . |
Q. What strategies resolve contradictions in enantiomer activity data?
- Methodology : If (R)- and (S)-enantiomers show conflicting potency (e.g., (R) = active, (S) = inactive), perform chiral HPLC separation (>95% purity) and retest. Use circular dichroism (CD) to confirm configuration. Contradictions may arise from impurities or off-target effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology : Apply QSAR models to predict logP, solubility, and metabolic stability. For instance, adding electron-withdrawing groups (e.g., -F) to the pyrimidine ring reduces CYP450-mediated oxidation . MD simulations (e.g., GROMACS) assess membrane permeability .
Q. What experimental approaches validate target engagement in cellular assays?
- Methodology : Use fluorescence polarization (FP) or SPR to measure binding kinetics (Kd, Kon/Koff). For cellular targets, employ CRISPR knockouts or siRNA silencing to confirm on-mechanism activity. Dose-response curves (e.g., EC₅₀ = 1.5 µM) should align with in vitro data .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). If simulations predict nM affinity but experiments show µM activity, check protonation states (e.g., amine groups may be ionized at physiological pH) .
Tables for Comparative Analysis
Table 1 : Synthetic Yield Optimization
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Grignard | THF | −78 | 65 |
| 2 | NaBH₄ | MeOH | 0–25 | 82 |
| 3 | NH₃/EtOH | EtOH | 60 | 45 |
Table 2 : Substituent Effects on Solubility
| Group | logP | Solubility (mg/mL) |
|---|---|---|
| -H | 1.2 | 15.3 |
| -F | 0.8 | 22.1 |
| -OCH₃ | 0.5 | 28.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
